molecular formula C13H12BClO B12610164 (3-Chloro-4-methylphenyl)phenylborinic acid CAS No. 872495-52-8

(3-Chloro-4-methylphenyl)phenylborinic acid

Cat. No.: B12610164
CAS No.: 872495-52-8
M. Wt: 230.50 g/mol
InChI Key: GQFDPDZSCSVXFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylphenyl)phenylborinic acid typically involves the reaction of 3-chloro-4-methylphenylboronic acid with phenylboronic acid under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)phenylborinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction could produce a methylated borinic acid .

Scientific Research Applications

(3-Chloro-4-methylphenyl)phenylborinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)phenylborinic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable boron-carbon bonds, which are crucial in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Chloro-4-methylphenyl)phenylborinic acid apart from similar compounds is its unique combination of a chloro and methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Properties

CAS No.

872495-52-8

Molecular Formula

C13H12BClO

Molecular Weight

230.50 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)-phenylborinic acid

InChI

InChI=1S/C13H12BClO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

GQFDPDZSCSVXFB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC(=C(C=C2)C)Cl)O

Origin of Product

United States

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